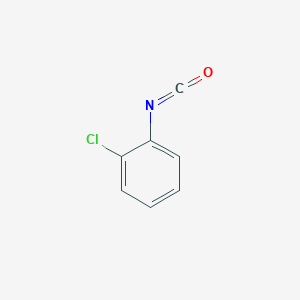

2-クロロフェニルイソシアネート

概要

説明

2-Chlorophenyl isocyanate is an organic compound with the molecular formula C₇H₄ClNO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products. The compound is known for its reactivity and is used in the production of pharmaceuticals, agrochemicals, and polymers.

科学的研究の応用

Organic Synthesis

2-Chlorophenyl isocyanate serves as an essential intermediate in the synthesis of various bioactive compounds. For instance:

- Synthesis of Imidazo[1,2-b]-1,2,4-triazoles : It has been utilized to prepare 2-(2-chlorophenylamino)-3,5-dihydro-5,5-dimethyl-3-phenyl-6H-imidazo[1,2-b]-1,2,4-triazol-6-one, which exhibits potential biological activity .

- Modification of Cyclodextrins : The compound has been employed in synthesizing pentenylated β-cyclodextrin chlorophenyl carbamates, enhancing their drug delivery capabilities due to their ability to form inclusion complexes .

Environmental Science

2-Chlorophenyl isocyanate has been studied for its photocatalytic degradation properties. Research indicates that it can serve as a model pollutant in evaluating the efficiency of photocatalytic materials like titanium dioxide (TiO₂). Studies have shown that TiO₂ suspensions effectively degrade this compound under light irradiation .

While 2-chlorophenyl isocyanate has beneficial applications, it also poses significant health risks. It is known for causing severe skin burns and eye damage upon contact and can lead to respiratory issues if inhaled. The acute toxicity in animal models reveals an LC50 value of approximately 0.047 mg/L for inhalation exposure .

Toxicological Data

| Endpoint | Value | Source |

|---|---|---|

| LC50 (Inhalation) | ~0.047 mg/L (4h) | Rat |

| LD50 (Oral) | >2000 mg/kg | Rat |

| EC50 (Aquatic Toxicity) | 0.45 mg/L (48h) | Crustacea |

Case Study 1: Photocatalytic Degradation

A study investigated the photocatalytic degradation of 2-chlorophenyl isocyanate using TiO₂ suspensions under UV light. The results indicated a significant reduction in pollutant concentration over time, demonstrating the effectiveness of TiO₂ as a photocatalyst in environmental remediation .

Case Study 2: Synthesis of Bioactive Compounds

Research focused on the synthesis of imidazo[1,2-b]-1,2,4-triazoles using 2-chlorophenyl isocyanate highlighted its role as a precursor for developing new pharmaceuticals. The synthesized compounds exhibited promising biological activities against various pathogens .

作用機序

Target of Action

2-Chlorophenyl isocyanate is primarily used as a laboratory chemical and in the synthesis of substances

Mode of Action

They can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form a variety of products, including ureas, urethanes, and carbamates .

Biochemical Pathways

It has been used in the synthesis of pentenylated β-cyclodextrin chlorophenyl carbamates , indicating its potential role in modifying biochemical pathways.

Result of Action

It’s known that isocyanates can cause a variety of health effects, including respiratory sensitization and skin and eye irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chlorophenyl isocyanate. For instance, the presence of compounds with active hydrogen atoms in the environment can lead to reactions with the isocyanate, potentially affecting its stability and reactivity . Furthermore, the compound is classified as combustible and very toxic to aquatic life with long-lasting effects , indicating that its action and stability can be influenced by factors such as temperature and the presence of aquatic organisms.

生化学分析

Biochemical Properties

2-Chlorophenyl isocyanate plays a significant role in biochemical reactions due to its ability to react with nucleophiles such as amines and alcohols. This reactivity allows it to form ureas and carbamates, which are important in the synthesis of pharmaceuticals and agrochemicals. The compound interacts with enzymes and proteins that contain nucleophilic functional groups, such as lysine residues in proteins. These interactions can lead to the formation of covalent bonds, altering the structure and function of the biomolecules involved .

Cellular Effects

The effects of 2-Chlorophenyl isocyanate on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes through covalent bonding. Such modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the alteration of enzyme activity can disrupt metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .

Molecular Mechanism

At the molecular level, 2-Chlorophenyl isocyanate exerts its effects through the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chlorophenyl isocyanate can change over time due to its stability and degradation. The compound is known to be moisture-sensitive, which can lead to hydrolysis and the formation of degradation products. Long-term exposure to 2-Chlorophenyl isocyanate can result in cumulative effects on cellular function, including persistent enzyme inhibition and alterations in gene expression. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Chlorophenyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes, while higher doses can lead to significant toxic effects. These toxic effects can include enzyme inhibition, disruption of metabolic pathways, and damage to cellular structures. Understanding the dosage effects is crucial for assessing the safety and efficacy of 2-Chlorophenyl isocyanate in various applications .

Metabolic Pathways

2-Chlorophenyl isocyanate is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze the formation of ureas and carbamates. These reactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can also produce reactive intermediates that may contribute to its toxic effects. Studying these metabolic pathways is essential for understanding the compound’s overall impact on biological systems .

Transport and Distribution

Within cells and tissues, 2-Chlorophenyl isocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The distribution of 2-Chlorophenyl isocyanate can affect its biochemical and cellular effects, as well as its overall toxicity .

Subcellular Localization

The subcellular localization of 2-Chlorophenyl isocyanate is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. Understanding the subcellular localization of 2-Chlorophenyl isocyanate is important for elucidating its mechanism of action and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: 2-Chlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with phosgene (COCl₂). The reaction typically takes place in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of 2-chlorophenyl isocyanate often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of phosgene, which is a highly toxic and reactive gas. Safety measures are paramount in industrial production to prevent exposure and environmental contamination .

化学反応の分析

Types of Reactions: 2-Chlorophenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.

Cycloaddition Reactions: Participates in [2+2] cycloaddition reactions with alkenes and alkynes to form cyclic compounds.

Common Reagents and Conditions:

Amines: Reacts with primary and secondary amines to form ureas under mild conditions.

Alcohols: Forms carbamates when reacted with alcohols in the presence of a base.

Water: Hydrolyzes to form 2-chloroaniline and carbon dioxide.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Result from the reaction with alcohols.

2-Chloroaniline: Produced through hydrolysis.

類似化合物との比較

4-Chlorophenyl isocyanate: Similar in structure but with the chlorine atom in the para position.

2-Fluorophenyl isocyanate: Contains a fluorine atom instead of chlorine.

2-Bromophenyl isocyanate: Contains a bromine atom instead of chlorine.

Uniqueness: 2-Chlorophenyl isocyanate is unique due to its specific reactivity profile and the position of the chlorine atom, which influences its chemical behavior and applications. The ortho position of the chlorine atom in 2-chlorophenyl isocyanate provides distinct steric and electronic effects compared to its para and meta counterparts .

生物活性

2-Chlorophenyl isocyanate (CPI) is an organic compound with notable biological activity, primarily due to its reactive isocyanate functional group. This article delves into the biological implications of CPI, including its mechanisms of action, potential therapeutic applications, and toxicological effects.

2-Chlorophenyl isocyanate has the chemical formula C7H4ClNOC and a CAS number of 3320-83-0. It is characterized by its isocyanate group (-N=C=O), which confers high reactivity towards nucleophiles, making it a valuable compound in synthetic organic chemistry and medicinal applications.

Mechanisms of Biological Activity

The biological activity of 2-chlorophenyl isocyanate can be attributed to several mechanisms:

- Carbamoylation of Biological Macromolecules : CPI can react with thiols, amines, and alcohols, leading to the formation of carbamoylated products. This reaction can modify proteins and nucleic acids, potentially altering their function .

- Metabolism and Bioactivation : Studies have shown that CPI can be generated in vivo from prodrugs like sulofenur. This bioactivation process may contribute to both the therapeutic effects and toxicities associated with these compounds .

- Inhibition of Enzymatic Activity : As an electrophilic agent, CPI may inhibit enzymes by modifying active site residues. This property has been explored in the context of drug design, particularly for inhibitors targeting soluble epoxide hydrolase (sEH), which plays a role in cardiovascular and renal diseases .

Toxicological Profile

The toxicity of 2-chlorophenyl isocyanate is significant, with various studies highlighting its potential health hazards:

- Acute Toxicity : CPI is classified as toxic if swallowed or inhaled, causing respiratory irritation and allergic reactions. Symptoms may include headache, dizziness, nausea, and skin irritation .

- Chronic Effects : Long-term exposure may lead to more severe health issues, including respiratory problems and potential carcinogenic effects due to its reactivity with cellular macromolecules .

Case Study 1: Antitumor Activity

Research indicates that sulofenur, an antitumor agent, undergoes metabolic conversion to produce 2-chlorophenyl isocyanate as an active metabolite. This metabolite has been implicated in the drug's antitumor activity through mechanisms involving direct modification of cellular macromolecules .

Case Study 2: Enzyme Inhibition

A series of studies have investigated the use of CPI derivatives as inhibitors for sEH. These compounds demonstrated improved water solubility while maintaining inhibitory potency, suggesting potential applications in treating diseases related to inflammation and pain management .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-chloro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHQUGRVHSJYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062974 | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3320-83-0, 51134-03-3 | |

| Record name | 2-Chlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroisocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051134033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloroisocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Chlorophenyl Isocyanate used in materials science?

A2: 2-Chlorophenyl isocyanate is a valuable building block in polymer chemistry. It serves as a monomer for synthesizing polyurea, a class of polymers known for their strength and durability. Specifically, it reacts with diamines like 2,7-diaminofluorene to form polyurea films with controlled porosity []. These porous films are promising for applications requiring water repellency and specific surface properties, showcasing the versatility of 2-Chlorophenyl Isocyanate in materials design.

Q2: Can 2-Chlorophenyl Isocyanate be used to modify graphene oxide?

A3: Yes, 2-Chlorophenyl isocyanate can be employed to further functionalize graphene oxide that's already been modified with didodecyl dimethyl ammonium bromide (DDAB) []. The reaction occurs under mild conditions, suggesting good control over the modification process. This treatment reduces the hydrophilicity of the graphene oxide, improving its compatibility with hydrophobic polymers like poly(3-hexylthiophene) (P3HT) []. This enhanced compatibility is crucial for developing efficient organic electronic devices, demonstrating the potential of 2-Chlorophenyl Isocyanate in tailoring the properties of nanomaterials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。